8-Chloro-3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Description
8-Chloro-3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted with chlorine, trifluoromethyl, and 2,4-dichlorophenyl groups. Its molecular formula is C₁₃H₅Cl₃F₃N₃ (calculated by extending the structure in ), with a molecular weight of ~367.5 g/mol. The compound’s structural complexity arises from its electron-withdrawing substituents (Cl, CF₃) and aromatic moieties, which influence its physicochemical properties, such as solubility, stability, and binding affinity.
Properties
IUPAC Name |
8-chloro-3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl3F3N3/c14-7-1-2-8(9(15)4-7)11-20-21-12-10(16)3-6(5-22(11)12)13(17,18)19/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZECSGOVEUPZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl3F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501133277 | |
| Record name | 8-Chloro-3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501133277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135782-73-9 | |
| Record name | 8-Chloro-3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135782-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501133277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolopyridine core. One common approach is the cyclization of a suitable precursor containing the chlorophenyl and trifluoromethyl groups under specific conditions, often involving the use of strong acids or bases.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can help optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of chloro and trifluoromethyl groups makes it susceptible to oxidation reactions.
Reduction: Reduction reactions can be performed to modify the compound's functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common due to the presence of halogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as hydroxide (OH⁻) or alkoxides (RO⁻) are typically employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: Potential use in drug discovery and development due to its unique structure.
Industry: Application in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares the target compound with structurally related molecules, emphasizing substituent effects on key properties:
Notes:
- Solubility : The 2,4-dichlorophenyl group in the target compound increases hydrophobicity (higher LogP) compared to its simpler analog in . This reduces aqueous solubility but may enhance membrane permeability .
- Functional Groups : The trifluoromethyl group in both triazolo-pyridines enhances metabolic stability and electron-deficient character, favoring interactions with hydrophobic enzyme pockets. In contrast, the pyridinyl group in Compound 7 () improves solubility via hydrogen bonding .
- Biological Activity : While the target compound lacks direct activity data, imidazo[1,2-a]pyridine derivatives (e.g., Compound 7) show antimicrobial properties, suggesting triazolo-pyridines could be optimized for similar targets .
Functional Analogs
- Nitroimidazo[1,2-a]pyridines : These compounds (e.g., ) share a fused heterocyclic core but replace the triazole ring with an imidazole. This structural difference alters electron distribution and bioavailability. For example, nitro groups in imidazo-pyridines enhance redox activity, making them effective against anaerobic pathogens .
- Triazolo[1,5-a]pyrimidines : These analogs prioritize pyrimidine over pyridine cores, offering tunable solubility via substituents like sulfonamides. They are commonly used in antiviral research, highlighting the versatility of triazole-containing scaffolds .
Research Findings and Implications
- Synthetic Challenges : Introducing the 2,4-dichlorophenyl group at position 3 requires precise cross-coupling conditions (e.g., Pd catalysis), as seen in ’s synthesis of Compound 5. Yield optimization remains a hurdle due to steric hindrance .
- Pharmacokinetic Trade-offs: The target compound’s high LogP (~4.8) suggests poor solubility, necessitating formulation strategies like nanoemulsions or prodrug derivatization. In contrast, pyridinyl-substituted analogs () achieve better aqueous compatibility .
Biological Activity
8-Chloro-3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS: 135782-73-9) is a synthetic compound belonging to the class of triazolopyridines. This compound has garnered attention for its potential biological activities, particularly in the field of cancer research and as a potential therapeutic agent against various diseases.
- Molecular Formula : C13H5Cl3F3N3
- Molecular Weight : 366.5 g/mol
- Structure : The compound features a triazole ring fused with a pyridine structure, substituted with chlorine and trifluoromethyl groups.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in inhibiting cancer cell proliferation and affecting cellular mechanisms.
Antiproliferative Activity
Studies have demonstrated that triazolopyridines can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung carcinoma), MDA-MB-231 (breast cancer), HeLa (cervical cancer), HT-29 (colon cancer), and Jurkat (T-cell leukemia).
- Mechanism of Action : The compound's activity against these cell lines is attributed to its ability to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This leads to cell cycle arrest and subsequent apoptosis in cancer cells.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | A549 | TBD | Tubulin inhibition |
| Other Analogues | HeLa | 0.75 - 1.02 | Apoptosis via mitochondrial pathway |
Case Studies and Research Findings
- Study on Antitubulin Activity : A study indicated that derivatives of triazolopyridine significantly inhibited tubulin polymerization more effectively than known agents like combretastatin A-4 (CA-4). The most potent derivatives showed IC50 values in the low nanomolar range against HeLa cells while exhibiting selective toxicity towards cancer cells without affecting normal cells .
- Zebrafish Embryo Model : In vivo studies using zebrafish embryos revealed that certain derivatives led to significant inhibition of tumor growth and were effective in inducing apoptosis in targeted cancer cells .
- Structure-Activity Relationship (SAR) : Research has explored the SAR of triazolopyridines to optimize their biological activity by modifying substituents on the aromatic rings. Variations in halogen substitutions have shown a correlation with increased antiproliferative potency .
Q & A
Q. What are the standard synthetic routes for 8-Chloro-3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine?
The compound is typically synthesized via tandem reactions involving annulation of triazole rings. A common method involves reacting (2,4-dichlorophenyl)(1H-1,2,4-triazol-5-yl)methanone with halogenated enol ethers (e.g., ethyl 4-bromo-3-methylbut-2-enoate) in the presence of potassium carbonate and DMF. Reaction optimization includes refluxing for 8 hours, followed by extraction and column chromatography for purification . Alternative routes may employ chlorosulfonation or nucleophilic substitution at the C-6 position of the pyridine core .
Q. What characterization techniques are essential for confirming the structure of this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.41–8.65 ppm) .
- X-ray crystallography : To resolve crystal packing and torsional angles (e.g., carboxylate group twisted at 55.6° from the triazolo-pyridine plane) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H]: 454.05; observed: 454.06) .
Q. What safety protocols are recommended for handling this compound in the lab?
- PPE : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats to avoid skin/eye contact .
- Storage : Keep in tightly sealed containers under dry, ventilated conditions to prevent moisture absorption or electrostatic discharge .
- Spill management : Use inert absorbents (e.g., vermiculite) and avoid drainage contamination .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the triazolo-pyridine core be addressed?
Substitution patterns are influenced by electronic and steric factors. For example:
- Electrophilic substitution : Chlorine at C-8 directs electrophiles to the C-6 trifluoromethyl group due to its electron-withdrawing effect .
- Nucleophilic attack : Amines or thiols preferentially react at the chloromethyl position of analogous thiazolo-pyridines (e.g., 2-(chloromethyl)-6-(trifluoromethyl)thiazolo[5,4-b]pyridine) .
Optimize solvent polarity (e.g., DMF for SN2 reactions) and use catalysts like NaH to enhance reactivity .
Q. How can contradictory data on reaction yields or byproduct formation be resolved?
Analyze variables such as:
- Reagent purity : Impurities in starting materials (e.g., 2,4-dichlorophenyl ketones) can alter reaction pathways .
- Temperature gradients : Inconsistent heating during reflux may lead to incomplete annulation.
- Analytical methods : Compare HPLC vs. H NMR integration for yield accuracy .
Design controlled experiments using Design of Experiments (DoE) to isolate critical factors .
Q. What computational methods predict the compound’s bioactivity or reactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., fungal CYP51 enzymes) using software like AutoDock Vina .
- QSAR models : Corrogate substituent effects (e.g., Cl vs. CF) with antifungal IC values from analogous triazolo-pyridines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
